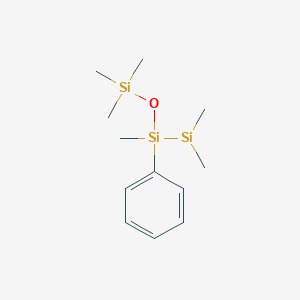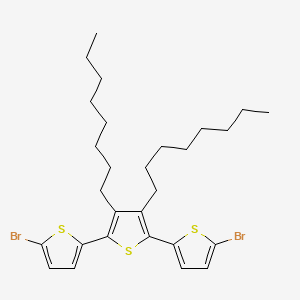
2,5-Bis(5-bromothiophen-2-yl)-3,4-dioctylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(5-bromothiophen-2-yl)-3,4-dioctylthiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in organic electronics due to their excellent electronic properties. This particular compound is characterized by the presence of bromine atoms and octyl chains, which enhance its solubility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(5-bromothiophen-2-yl)-3,4-dioctylthiophene typically involves the bromination of thiophene derivatives followed by coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between brominated thiophenes and octyl-substituted thiophenes .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of unsubstituted thiophenes.
Substitution: The bromine atoms in the compound can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Unsubstituted thiophenes.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Bis(5-bromothiophen-2-yl)-3,4-dioctylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component of therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,5-Bis(5-bromothiophen-2-yl)-3,4-dioctylthiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can modulate the electronic properties of the target molecules, leading to changes in their reactivity and function. The pathways involved in these interactions are often related to the compound’s ability to donate or accept electrons, making it a versatile component in electronic and biological systems .
Comparaison Avec Des Composés Similaires
- 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4-dione
- 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
- 2,5-Bis(5-bromothiophen-2-yl)thieno[3,2-b]thiophene
Comparison: Compared to these similar compounds, 2,5-Bis(5-bromothiophen-2-yl)-3,4-dioctylthiophene is unique due to its longer octyl chains, which enhance its solubility and processability. This makes it particularly suitable for applications in organic electronics where solution processing is required. Additionally, the presence of bromine atoms allows for further functionalization through substitution reactions, providing a versatile platform for the development of new materials .
Propriétés
Numéro CAS |
565184-48-7 |
|---|---|
Formule moléculaire |
C28H38Br2S3 |
Poids moléculaire |
630.6 g/mol |
Nom IUPAC |
2,5-bis(5-bromothiophen-2-yl)-3,4-dioctylthiophene |
InChI |
InChI=1S/C28H38Br2S3/c1-3-5-7-9-11-13-15-21-22(16-14-12-10-8-6-4-2)28(24-18-20-26(30)32-24)33-27(21)23-17-19-25(29)31-23/h17-20H,3-16H2,1-2H3 |
Clé InChI |
BNXJIUWYGDXAOL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=C(SC(=C1CCCCCCCC)C2=CC=C(S2)Br)C3=CC=C(S3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


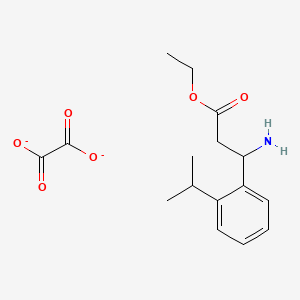
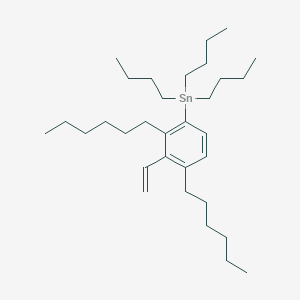
![6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B14224543.png)
![N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide](/img/structure/B14224562.png)


![Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14224588.png)
![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)
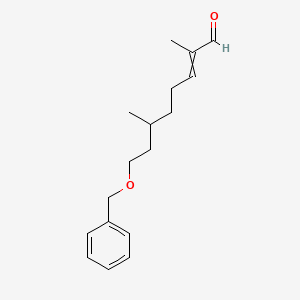

![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)
![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)
